Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Overview
Description
Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group in this compound is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecule. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate typically involves the following steps:
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Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized through a variety of methods, including the cyclization of appropriate precursors. One common method involves the use of a Friedel-Crafts acylation reaction followed by cyclization.
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the use of a catalyst and specific reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
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Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the biological activity and stability of pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry: In the industrial sector, the compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the efficacy and stability of these products.
Mechanism of Action
The mechanism of action of Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, enhancing its biological activity. The benzothiophene core can interact with various proteins and nucleic acids, modulating their function and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Similar in structure but lacks the thiophene ring.
4-(Trifluoromethyl)benzothiophene: Similar but lacks the ester group.
Methyl 2-benzothiophene carboxylate: Similar but lacks the trifluoromethyl group.
Uniqueness
Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is unique due to the presence of both the trifluoromethyl group and the benzothiophene core. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The trifluoromethyl group enhances the compound’s stability and biological activity, while the benzothiophene core provides a versatile scaffold for further modifications.
Properties
IUPAC Name |
methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2S/c1-16-10(15)9-5-6-7(11(12,13)14)3-2-4-8(6)17-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBQKUYCGBJTHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2S1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594800 | |
Record name | Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146137-87-3 | |
Record name | Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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